4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide
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Overview
Description
4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a methoxyphenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thioamide and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolium ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to donate or accept electrons also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
96160-03-1 |
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Molecular Formula |
C11H14INOS |
Molecular Weight |
335.21 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NOS.HI/c1-12-7-8-14-11(12)9-3-5-10(13-2)6-4-9;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MIFGFVAFHWQLLM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SCC1)C2=CC=C(C=C2)OC.[I-] |
Origin of Product |
United States |
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